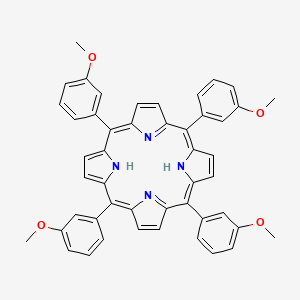
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four 3-methoxyphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a solvent such as propionic acid or acetic acid, and the mixture is heated to promote the formation of the porphyrin ring. The product is then purified using chromatographic techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metalloporphyrin complexes.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Metalloporphyrin complexes.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups.
Scientific Research Applications
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin involves its ability to form complexes with metal ions. These metalloporphyrin complexes can participate in various catalytic and photochemical processes. The porphyrin ring’s conjugated system allows for efficient electron transfer, making it an effective photosensitizer in photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(2-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(4-chlorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other methoxy-substituted porphyrins. The meta position of the methoxy groups can lead to different coordination behavior with metal ions compared to para or ortho positions.
Properties
Molecular Formula |
C48H38N4O4 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3-methoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-9-29(25-33)45-37-17-19-39(49-37)46(30-10-6-14-34(26-30)54-2)41-21-23-43(51-41)48(32-12-8-16-36(28-32)56-4)44-24-22-42(52-44)47(40-20-18-38(45)50-40)31-11-7-15-35(27-31)55-3/h5-28,49,52H,1-4H3 |
InChI Key |
DNMOKGCCGNYHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC)C=C4)C9=CC(=CC=C9)OC)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















